
Ethyl 2-chloropentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloropentanoate is a chemical compound with the molecular formula C7H13ClO2 . It has an average mass of 164.630 Da and a monoisotopic mass of 164.060410 Da . It is also known by other names such as 2-Chloropentanoate d’éthyle in French, Ethyl-2-chlorpentanoat in German, and Pentanoic acid, 2-chloro-, ethyl ester .
Molecular Structure Analysis
The ethyl 2-chloropentanoate molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The 2D chemical structure image of ethyl 2-chloropentanoate is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of ethyl 2-chloropentanoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Ethyl 2-chloropentanoate has a molecular weight of 164.63 . The InChI code for this compound is 1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 .科学的研究の応用
Synthesis and Biocatalysis
Ethyl 2-chloropentanoate, while not directly mentioned, relates closely to compounds studied in the field of biocatalysis and organic synthesis. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant cells of Escherichia coli, which express a secondary alcohol dehydrogenase, represents a significant advancement in the field. This process achieved a high yield of the product without needing additional NADH, indicating a potentially efficient method for synthesizing related compounds (Yamamoto, Matsuyama, & Kobayashi, 2002).
Biosynthesis of Chiral Intermediates
Research has shown that Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for chiral drug production, can be produced through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester. This biocatalytic process is noted for its low cost, high yield, and exceptional enantioselectivity, which are crucial for industrial-scale production (Ye, Ouyang, & Ying, 2011).
Enzymatic Resolution in Synthesis
A study by Akeboshi et al. (1998) demonstrated the enzymatic resolution of ethyl 2-hydroxymethyl-2-methyl-3-oxobutanoate, which shares structural similarities with Ethyl 2-chloropentanoate. This process involved lipase-catalyzed hydrolysis and was notable for its high enantioselectivity, showcasing the potential of enzymes in resolving complex organic compounds (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).
Application in Wine Aroma Analysis
Research has also delved into the role of related esters in wine aroma. For instance, the study of ethyl 2-hydroxy-3-methylbutanoate in wines explored its chemical and sensory characteristics. While this specific compound does not directly impact fruity aroma modulation in wines, the methodologies used in this research, including chiral gas chromatography, can be relevant to studying Ethyl 2-chloropentanoate in similar contexts (Gammacurta et al., 2018).
特性
IUPAC Name |
ethyl 2-chloropentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIIUSDMKVQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloropentanoate | |
CAS RN |
118688-48-5 |
Source


|
| Record name | ethyl 2-chloropentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)
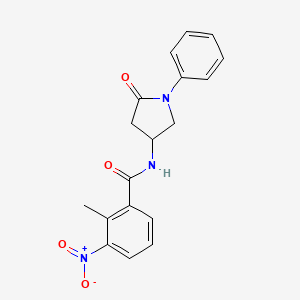


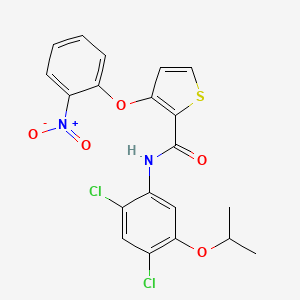
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)
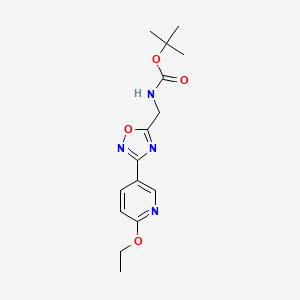
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)
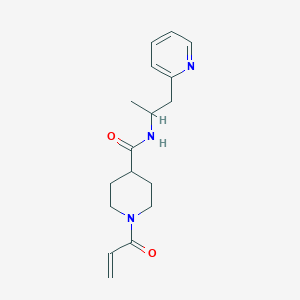
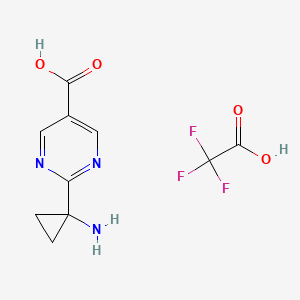
![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)
